

Terrelumamide A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Terrelumamide A

Cat. No.: B8135590

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An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel Lumazine Peptide

Abstract

Terrelumamide A, a novel lumazine-containing peptide, has been identified as a secondary metabolite from the marine-derived fungus *Aspergillus terreus*.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its potential as an insulin-sensitizing agent. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside visualizations of key experimental workflows and proposed signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of **Terrelumamide A**.

Chemical Structure and Physicochemical Properties

Terrelumamide A is a unique peptide derivative characterized by a 1-methyl lumazine-6-carboxylic acid moiety linked to an L-threonine residue, which is further connected to a methyl anthranilate group.^[2] The presence of the lumazine core, a pteridine derivative, is a distinguishing feature of this class of natural products.

Chemical Structure

The chemical structure of **Terrelumamide A** is provided below:

IUPAC Name: methyl 2-[[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopterin-6-carbonyl)amino]butanoyl]amino]benzoate

Molecular Formula: C₂₀H₂₀N₆O₇[\[2\]](#)

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NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C">C@HO

Physicochemical Data

A summary of the key physicochemical properties of **Terrelumamide A** is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Reference
Molecular Weight	456.41 g/mol	[3]
Appearance	Pale yellow oil	[4]
Solubility	Soluble in DMSO and Methanol	
Storage	Store at -20°C for long-term stability	[3]

Spectroscopic Data

The structural elucidation of **Terrelumamide A** was achieved through a combination of spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2. The detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are reported in the supplementary materials of the primary literature.[\[1\]](#)

Technique	Key Observations
¹ H NMR	Signals corresponding to aromatic protons, amide protons, methoxy group, and amino acid residues.
¹³ C NMR	Resonances for carbonyls, aromatic carbons, and aliphatic carbons consistent with the proposed structure.
HRFABMS	High-resolution mass spectrometry confirmed the molecular formula as C ₂₀ H ₂₀ N ₆ O ₇ . ^[2]
IR Spectroscopy	Strong absorption bands indicating the presence of carbonyl groups (1708 and 1690 cm ⁻¹). ^[2]
UV-Vis Spectroscopy	Maxima absorptions at 232, 265, and 317 nm, characteristic of the aromatic and heteroaromatic systems. ^[4]

Biological Activity: Enhancing Insulin Sensitivity

Terrelumamide A has demonstrated promising pharmacological activity by improving insulin sensitivity.^{[1][2]} This effect was evaluated in an adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs).^[2] The primary mechanism observed is the enhancement of adiponectin production, a key adipokine known to play a crucial role in regulating glucose levels and fatty acid breakdown.

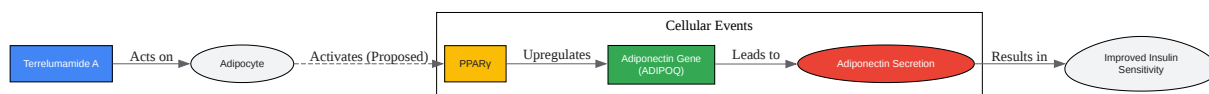
Adiponectin Production Assay

The bioactivity of **Terrelumamide A** was assessed by measuring its effect on adiponectin secretion during the differentiation of hBM-MSCs into adipocytes. The EC₅₀ value for **Terrelumamide A** in this assay was determined to be 37.1 μM.^[5]

Proposed Signaling Pathway

While the precise upstream molecular targets of **Terrelumamide A** are yet to be fully elucidated, its ability to increase adiponectin production suggests an interaction with the signaling pathways governing adipogenesis and adipokine secretion. A likely candidate is the

Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) signaling pathway, a master regulator of adipogenesis and a known target for insulin-sensitizing drugs.[6][7] Activation of PPAR γ is known to upregulate the expression and secretion of adiponectin.[6][7]



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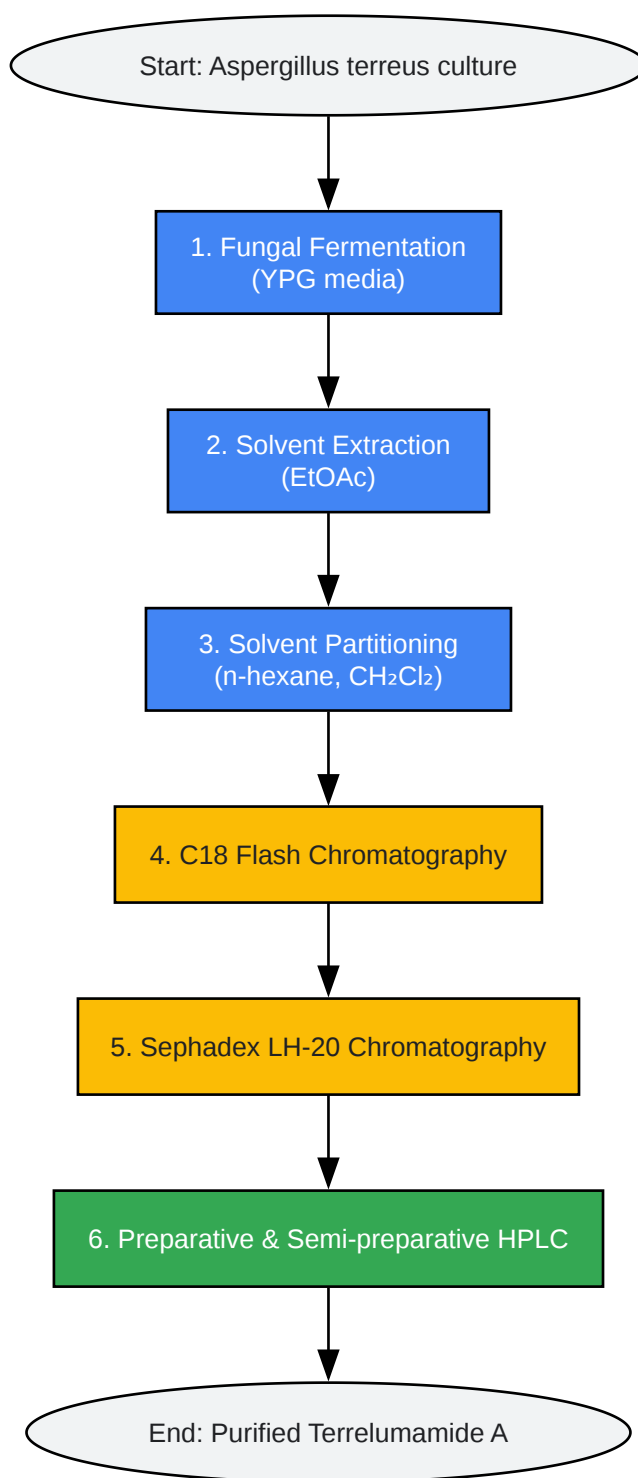
Proposed signaling pathway of **Terrelumamide A**.

Experimental Protocols

This section provides detailed methodologies for the isolation of **Terrelumamide A** and the in vitro assessment of its insulin-sensitizing activity.

Isolation of Terrelumamide A from *Aspergillus terreus*

The isolation of **Terrelumamide A** involves fungal fermentation followed by a multi-step extraction and chromatographic purification process.



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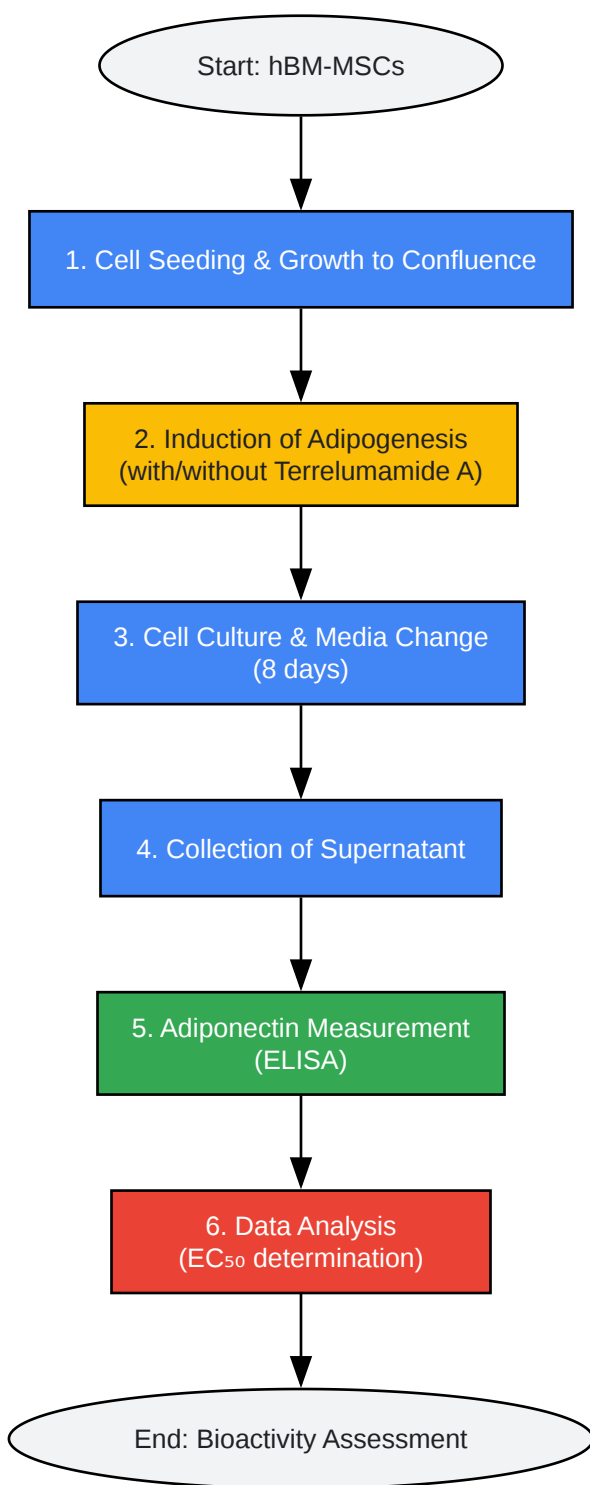
Workflow for the isolation of **Terrelumamide A**.

Protocol Details:

- **Fungal Culture and Fermentation:** The marine-derived fungus *Aspergillus terreus* is cultured on solid Yeast Peptone Glucose (YPG) media. The culture is then used to inoculate a liquid YPG medium for large-scale fermentation.
- **Extraction:** The culture broth is extracted with an organic solvent such as ethyl acetate (EtOAc) to obtain the crude extract.
- **Solvent Partitioning:** The crude extract is subjected to sequential solvent partitioning with n-hexane and dichloromethane (CH_2Cl_2) to remove nonpolar impurities.
- **Chromatography:** The resulting fraction is purified using a series of chromatographic techniques, including C18 flash chromatography and Sephadex LH-20 size-exclusion chromatography.
- **HPLC Purification:** Final purification is achieved by preparative and semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Terrelumamide A**.

Adipogenesis and Adiponectin Measurement Assay

This protocol outlines the in vitro assay used to determine the effect of **Terrelumamide A** on adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs).



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Workflow for the adipogenesis and adiponectin assay.

Protocol Details:

- **Cell Culture:** Human bone marrow mesenchymal stem cells (hBM-MSCs) are cultured in a suitable growth medium until they reach confluence.
- **Induction of Adipogenesis:** Adipogenic differentiation is induced using a standard differentiation cocktail (containing dexamethasone, isobutylmethylxanthine, insulin, and indomethacin). The cells are treated with varying concentrations of **Terrelumamide A** or a vehicle control.
- **Cell Maintenance:** The culture medium is changed every two days for a total of eight days.
- **Sample Collection:** On day eight, the cell culture supernatants are collected.
- **Adiponectin Quantification:** The concentration of adiponectin in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- **Data Analysis:** The results are analyzed to determine the dose-dependent effect of **Terrelumamide A** on adiponectin production and to calculate the EC₅₀ value.

Synthesis and Future Directions

Currently, there is no reported chemical synthesis for **Terrelumamide A**; it is obtained through isolation from its natural source.^{[1][2]} The development of a synthetic route would be a significant advancement, enabling the production of larger quantities for further preclinical and clinical studies and allowing for the generation of structural analogs to explore structure-activity relationships.

Future research should focus on:

- Elucidating the precise molecular target(s) of **Terrelumamide A**.
- Investigating the detailed mechanism of action in the PPAR γ signaling pathway.
- Developing a total synthesis of **Terrelumamide A**.
- Conducting in vivo studies to evaluate its efficacy and safety in animal models of insulin resistance and type 2 diabetes.

Conclusion

Terrelumamide A represents a promising new scaffold for the development of insulin-sensitizing agents. Its unique chemical structure and demonstrated bioactivity warrant further investigation. This technical guide provides a foundational resource to facilitate and accelerate future research and development efforts targeting this novel natural product.

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